An In-depth Technical Guide to the Chemical Properties and Applications of Mal-amido-PEG12-TFP Ester
An In-depth Technical Guide to the Chemical Properties and Applications of Mal-amido-PEG12-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG12-TFP ester is a heterobifunctional crosslinker that has gained significant traction in the fields of bioconjugation and drug development. Its unique architecture, featuring a maleimide (B117702) group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester, enables the covalent linkage of biomolecules, particularly those containing thiol and amine functionalities. The PEG spacer enhances the solubility and bioavailability of the resulting conjugates, making this linker a valuable tool in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Mal-amido-PEG12-TFP ester.
Core Chemical Properties
The versatility of Mal-amido-PEG12-TFP ester stems from its distinct chemical moieties, each with a specific role in bioconjugation.
Structure and Functional Groups
Mal-amido-PEG12-TFP ester is comprised of three key components:
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Maleimide Group: This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. The reaction, a Michael addition, forms a stable thioether bond.[1][2][3]
-
Polyethylene Glycol (PEG) Spacer: The 12-unit PEG chain is a hydrophilic spacer that increases the aqueous solubility of the linker and the resulting bioconjugate.[2][3] This property is crucial for improving the pharmacokinetic profile of therapeutic molecules.
-
Tetrafluorophenyl (TFP) Ester: The TFP ester is a highly reactive group that readily couples with primary amines, such as those found on lysine (B10760008) residues of proteins, to form stable amide bonds.[2][3] TFP esters are known to be less susceptible to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation reactions.[2][4]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C40H60F4N2O17 | [3] |
| Molecular Weight | 916.91 g/mol | [3] |
| Purity | ≥95% | [3] |
| Appearance | White to off-white solid | - |
| Storage Conditions | -20°C in a dry, inert atmosphere | [5] |
| Shelf Life | 1095 days | [6] |
Solubility and Stability
The stability of the functional groups is pH-dependent. The maleimide group is most reactive and stable at a pH range of 6.5-7.5.[2][3] Above pH 7.5, the maleimide ring can undergo hydrolysis, and at higher pH values, it may also react with primary amines.[7] The TFP ester is more resistant to hydrolysis than NHS esters, particularly at neutral or slightly acidic pH.[4] The optimal pH range for the reaction of TFP esters with primary amines is 7.5-8.5.[8]
Experimental Protocols
The following are detailed methodologies for key experiments involving Mal-amido-PEG12-TFP ester.
Antibody-Drug Conjugation (ADC) Protocol
This protocol describes the conjugation of a cytotoxic drug (payload) to an antibody via Mal-amido-PEG12-TFP ester. This is a two-step process involving the reaction of the TFP ester with an amine-containing payload, followed by the conjugation of the maleimide group to a reduced antibody.
Materials:
-
Antibody (e.g., IgG1)
-
Mal-amido-PEG12-TFP ester
-
Amine-containing cytotoxic payload
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Reaction buffers (e.g., Phosphate Buffered Saline - PBS, pH 7.2-7.4; Borate buffer, pH 8.0-8.5)
-
Quenching reagent (e.g., cysteine)
-
DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography - SEC)
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a desalting column.
-
Antibody Reduction:
-
Dissolve the antibody in PBS at a concentration of 1-2 mg/mL.
-
Add a 10-fold molar excess of TCEP.
-
Incubate for 30 minutes at room temperature to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove excess TCEP using a desalting column, exchanging the buffer to PBS.
-
-
Linker-Payload Conjugation:
-
Dissolve the amine-containing payload and a 1.1-fold molar excess of Mal-amido-PEG12-TFP ester in DMSO or DMF.
-
Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA) to catalyze the reaction.
-
Stir the reaction at room temperature for 1-2 hours or until the reaction is complete, as monitored by LC-MS.
-
-
Conjugation to Reduced Antibody:
-
Add the linker-payload conjugate solution (in DMSO or DMF) to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation. A 5-fold molar excess of the linker-payload conjugate to the antibody is recommended.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching: Add a 10-fold molar excess of cysteine to the reaction mixture to quench any unreacted maleimide groups. Incubate for 15 minutes.
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove excess reagents and unconjugated payload-linker.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, and hydrophobic interaction chromatography (HIC).
PROTAC Synthesis Protocol
This protocol outlines the general steps for synthesizing a PROTAC using Mal-amido-PEG12-TFP ester to link a target protein ligand and an E3 ligase ligand.
Materials:
-
Target protein ligand with a free thiol group.
-
E3 ligase ligand with a free primary amine group.
-
Mal-amido-PEG12-TFP ester.
-
Anhydrous DMSO or DMF.
-
Non-nucleophilic base (e.g., DIPEA).
-
Purification system (e.g., preparative HPLC).
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the E3 ligase ligand (containing a primary amine) and a 1.1 to 1.5-fold molar excess of Mal-amido-PEG12-TFP ester in anhydrous DMSO or DMF.
-
First Coupling Reaction (Amine-TFP Ester): Add 2-3 equivalents of DIPEA to the reaction mixture. Stir at room temperature for 2-4 hours or until the reaction is complete, as monitored by LC-MS. This step forms the E3 ligase-linker intermediate.
-
Second Coupling Reaction (Thiol-Maleimide): To the same reaction mixture, add the target protein ligand (containing a thiol group) in a 1 to 1.2-fold molar excess relative to the starting E3 ligase ligand.
-
Reaction Progression: Continue stirring at room temperature for another 2-12 hours. Monitor the reaction progress by LC-MS until the desired PROTAC molecule is formed and the starting materials are consumed.
-
Purification: Purify the crude reaction mixture using preparative reverse-phase HPLC to obtain the final PROTAC product.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and NMR.
Visualizations
PROTAC Mechanism of Action
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.
Experimental Workflow for ADC Synthesis
Caption: A step-by-step workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a heterobifunctional linker.
Conclusion
Mal-amido-PEG12-TFP ester is a powerful and versatile tool for researchers in drug development and bioconjugation. Its well-defined chemical properties, including the orthogonal reactivity of its maleimide and TFP ester groups and the beneficial effects of its hydrophilic PEG spacer, make it an ideal candidate for the construction of complex biomolecules like ADCs and PROTACs. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for the successful implementation of Mal-amido-PEG12-TFP ester in innovative therapeutic and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Mal-amido-PEG12-TFP ester, 1431295-77-0 | BroadPharm [broadpharm.com]
- 3. Mal-amido-PEG12-TFP ester, CAS 1431295-77-0 | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Mal-Amido-PEG12 NHS Ester, CAS 2101722-60-3 | AxisPharm [axispharm.com]
- 6. labsolu.ca [labsolu.ca]
- 7. vectorlabs.com [vectorlabs.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. medchemexpress.com [medchemexpress.com]
